molecular formula C18H16ClN3O2 B11105959 5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide CAS No. 302560-93-6

5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide

Cat. No.: B11105959
CAS No.: 302560-93-6
M. Wt: 341.8 g/mol
InChI Key: QPYKRCIQRBMWRK-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The next step involves introducing the chloro, methoxy, and phenyl groups. This is usually done through electrophilic aromatic substitution reactions.

    Amidation: The final step is the formation of the carboxamide group. This is typically achieved by reacting the pyrazole derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the carboxamide group can produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Studies have demonstrated its ability to inhibit certain enzymes and pathways involved in inflammation and microbial growth .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, particularly in targeting specific cancer cell lines .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a versatile intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in inflammatory and microbial pathways. The compound can inhibit these targets, leading to reduced inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide: Known for its anti-inflammatory and antimicrobial properties.

    5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group, showing different reactivity and biological activity.

    5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxylate:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and phenyl groups makes it particularly effective in certain biological assays and synthetic applications.

Biological Activity

5-Chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrazole : The initial step includes the cyclocondensation of ethyl acetoacetate with phenyl hydrazine to form the pyrazolone derivative.
  • Chloroformylation : The resultant pyrazolone undergoes Vilsmeier-Haack reaction to yield the desired chlorinated pyrazole derivative.
  • Final Carboxamide Formation : The final step involves reacting the chlorinated pyrazole with 4-methoxyaniline to form the carboxamide .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF7) : IC50 values indicate strong inhibitory effects, suggesting potential as a therapeutic agent against breast cancer.
  • Lung Cancer (A549) : The compound demonstrated notable antiproliferative activity, inhibiting cell growth effectively .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
A54926
HepG217.82

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for further development in treating infections.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation, leading to reduced tumor growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting cell death.
  • Antioxidant Activity : Some studies indicate that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • A study involving mice with induced tumors showed that treatment with the compound led to a significant reduction in tumor size compared to controls.
  • Another study highlighted its effectiveness in combination therapies, enhancing the effects of established chemotherapeutic agents .

Properties

CAS No.

302560-93-6

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

5-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-12-16(17(19)22(21-12)14-6-4-3-5-7-14)18(23)20-13-8-10-15(24-2)11-9-13/h3-11H,1-2H3,(H,20,23)

InChI Key

QPYKRCIQRBMWRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)OC)Cl)C3=CC=CC=C3

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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